(6-Chloro-4-{[1-(4-methoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone
Description
This compound is a 4-aminoquinoline derivative featuring a chloro-substituted quinoline core, a morpholinyl methanone group at position 3, and a 1-(4-methoxyphenyl)ethylamino substituent at position 2. The quinoline scaffold is widely explored in medicinal chemistry due to its pharmacological versatility, particularly in antimalarial, anticancer, and antitubercular applications. The presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups, combined with the morpholine ring, may influence its solubility, bioavailability, and target binding efficiency.
Properties
IUPAC Name |
[6-chloro-4-[1-(4-methoxyphenyl)ethylamino]quinolin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3/c1-15(16-3-6-18(29-2)7-4-16)26-22-19-13-17(24)5-8-21(19)25-14-20(22)23(28)27-9-11-30-12-10-27/h3-8,13-15H,9-12H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRBKJDCHRQFNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several quinoline derivatives reported in the literature:
Key Observations:
Substituent Effects: The chloro group at position 6 (target) vs. position 7 () may alter steric and electronic interactions with biological targets. For example, 7-chloro derivatives in showed antitubercular activity (MIC ≤2 µg/mL), suggesting position-specific efficacy. The morpholinylmethanone group (target) could enhance solubility compared to the acetyl group in or the p-tolyl group in , as morpholine is a polar, water-soluble heterocycle.
Synthetic Routes: The target compound may be synthesized via Pd-catalyzed cross-coupling (analogous to ), which is efficient for introducing aryl/heteroaryl groups. reported yields of ~70% for similar 4-aminoquinolines using PdCl₂(PPh₃)₂ and PCy₃. In contrast, and utilized Ag₂SO₄-mediated alkylation for methoxy/chloro substitutions, highlighting divergent strategies for functionalization.
Physical and Structural Properties: Crystal Packing: Compounds in and exhibited π-π stacking (interplanar distances: 3.6–3.8 Å) and C–H···O hydrogen bonds, which stabilize the solid state and may influence dissolution rates. Melting Points: reported melting points of 223–225°C for 4-aminoquinolines with chloro and methoxyphenyl groups, suggesting high thermal stability for analogs.
Biological Activity: While direct data on the target compound are absent, demonstrated that 4-aminoquinoline derivatives with chloro and ethanone groups exhibit antitubercular activity. The morpholine group in the target may modulate pharmacokinetics (e.g., blood-brain barrier penetration) compared to simpler analogs.
Research Findings and Implications
- Structural Similarity: The target compound’s closest analog () shares the 4-chloro-6-methoxyquinoline core but lacks the morpholine and ethylamino groups. This suggests that the target’s additional substituents could enhance target specificity or metabolic stability.
- Synthetic Challenges : Pd-catalyzed methods () may face limitations in introducing bulky groups like morpholine, whereas Ag-mediated reactions () are better suited for methoxy/chloro additions.
- Stability Considerations : Intermolecular interactions (e.g., π-π stacking in ) may reduce solubility, but the morpholine group’s hydrophilicity could counteract this, making the target compound more drug-like.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
